molecular formula C18H11BrN4OS B11116513 2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B11116513
M. Wt: 411.3 g/mol
InChI Key: UZPUNFHKMWXDPB-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Thiadiazole Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Amide Formation: The final step involves the coupling of the quinoline derivative with the thiadiazole derivative using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: May include enzymes, receptors, or DNA.

    Pathways Involved: Could involve inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the bromine and thiadiazole groups.

    2-(3-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    2-(3-bromophenyl)-N-(1,3,4-oxadiazol-2-yl)quinoline-4-carboxamide: Contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is unique due to the presence of both the bromine atom and the thiadiazole ring, which may confer specific biological activities and chemical reactivity not seen in similar compounds.

Biological Activity

2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C19H13BrN4OS
  • Molecular Weight : 425.3 g/mol
  • CAS Number : 544665-56-7

Anticancer Activity

Recent studies have indicated that derivatives of quinoline and thiadiazole exhibit promising anticancer properties. For example, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.65Induction of apoptosis via p53 pathway
Compound BHepG2 (Liver)2.41Inhibition of EGFR signaling
Compound CSK-MEL-2 (Melanoma)0.31Bcl-2 inhibition

The compound's ability to induce apoptosis has been linked to increased levels of p53 and caspase activation in cancer cells, suggesting a mechanism involving the apoptotic pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been shown to inhibit microbial DNA gyrase, which is critical for bacterial DNA replication.

Pathogen TestedMinimum Inhibitory Concentration (MIC)Activity Type
E. coli12 µg/mLBactericidal
S. aureus15 µg/mLBacteriostatic

This antimicrobial effect indicates potential applications in treating bacterial infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor signaling pathways such as EGFR and Bcl-2, leading to altered cellular responses.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation and p53 modulation contributes significantly to its anticancer effects .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in determining its biological activity:

  • Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve binding affinity to target proteins.
  • Thiadiazole Moiety : This component is essential for the bioactivity observed in various biological assays.

Research suggests that modifications in the substitution patterns on the quinoline core can lead to significant variations in biological potency .

Study on Anticancer Efficacy

A study published in MDPI evaluated a series of quinoline derivatives against MCF-7 and HepG2 cell lines. The most potent derivative exhibited an IC50 value as low as 0.65 µM against MCF-7 cells, indicating strong anticancer potential .

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of similar compounds against common pathogens like E. coli and S. aureus. Results indicated that the compound had a notable bactericidal effect with MIC values demonstrating its potential as an antimicrobial agent .

Properties

Molecular Formula

C18H11BrN4OS

Molecular Weight

411.3 g/mol

IUPAC Name

2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C18H11BrN4OS/c19-12-5-3-4-11(8-12)16-9-14(13-6-1-2-7-15(13)21-16)17(24)22-18-23-20-10-25-18/h1-10H,(H,22,23,24)

InChI Key

UZPUNFHKMWXDPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=NN=CS4

Origin of Product

United States

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